molecular formula C9H13NO2 B13212050 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

Cat. No.: B13212050
M. Wt: 167.20 g/mol
InChI Key: TWCQVEZLKGDZMG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is an organic compound with the molecular formula C10H13NO2. This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-4,6-dimethylphenol with formaldehyde in the presence of an acid catalyst can lead to the formation of the desired benzoxazole compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Benzoxazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can be compared with other similar compounds, such as:

    3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: This compound has a similar structure but lacks the oxazole ring.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound contains a pyrimidinone ring instead of a benzoxazole ring.

    Menthofuran: This compound has a similar tetrahydrofuran ring but differs in its functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4,6-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H13NO2/c1-5-3-6(2)8-7(4-5)12-10-9(8)11/h5-6H,3-4H2,1-2H3,(H,10,11)

InChI Key

TWCQVEZLKGDZMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)ONC2=O)C

Origin of Product

United States

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